molecular formula C21H20N4O B12243929 2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline-4-carbonitrile

2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline-4-carbonitrile

Cat. No.: B12243929
M. Wt: 344.4 g/mol
InChI Key: GGWJKQQXUXBDSL-UHFFFAOYSA-N
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Description

2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline-4-carbonitrile is a complex organic compound that features a quinoline core, a piperidine ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Derivative: The piperidine ring is often synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Attachment of the Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with a suitable leaving group.

    Formation of the Quinoline Core: The quinoline core is typically synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Final Coupling Reaction: The final step involves coupling the piperidine-pyridine intermediate with the quinoline derivative under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides or pyridine N-oxides.

    Reduction: Formation of reduced quinoline or pyridine derivatives.

    Substitution: Formation of substituted quinoline or pyridine derivatives.

Scientific Research Applications

2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(Pyridin-3-yloxy)methyl]piperidin-1-yl}quinoline-4-carbonitrile
  • 2-{3-[(Pyridin-2-yloxy)methyl]piperidin-1-yl}quinoline-4-carbonitrile
  • 2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline-3-carbonitrile

Uniqueness

2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline-4-carbonitrile is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The position of the pyridine moiety and the quinoline core can significantly influence the compound’s binding affinity and selectivity for its molecular targets, making it a valuable candidate for drug development.

Properties

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

IUPAC Name

2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-4-carbonitrile

InChI

InChI=1S/C21H20N4O/c22-13-17-12-21(24-20-6-2-1-5-19(17)20)25-11-3-4-16(14-25)15-26-18-7-9-23-10-8-18/h1-2,5-10,12,16H,3-4,11,14-15H2

InChI Key

GGWJKQQXUXBDSL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3C(=C2)C#N)COC4=CC=NC=C4

Origin of Product

United States

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